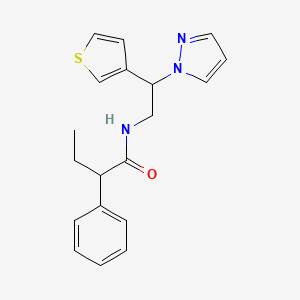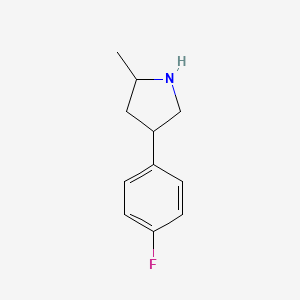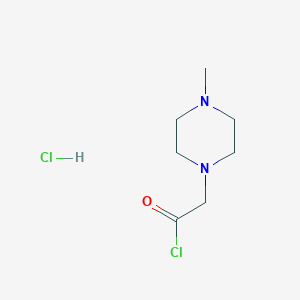
2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride is a chemical compound with the molecular formula C7H14Cl2N2O. It is commonly used in scientific research and as a synthetic intermediate in various chemical reactions . The compound is characterized by the presence of a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms.
准备方法
The synthesis of 2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride typically involves the reaction of 4-methylpiperazine with acetyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
化学反应分析
2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The acetyl chloride group can also react with nucleophiles, forming covalent bonds with target molecules .
相似化合物的比较
2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride can be compared with other piperazine-containing compounds, such as:
1-(4-Methylpiperazin-1-yl)ethanone: Similar in structure but lacks the acetyl chloride group.
4-Methylpiperazine: The parent compound without the acetyl chloride group.
N-Acetylpiperazine: Contains an acetyl group but differs in the position and structure of the substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O.ClH/c1-9-2-4-10(5-3-9)6-7(8)11;/h2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPZYSLBLCMWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
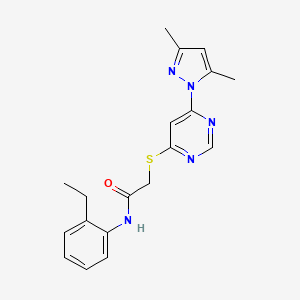
![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)
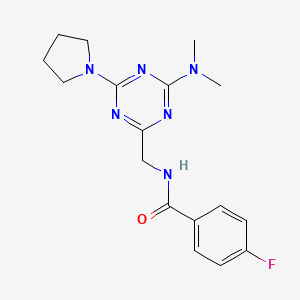
![N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2911435.png)
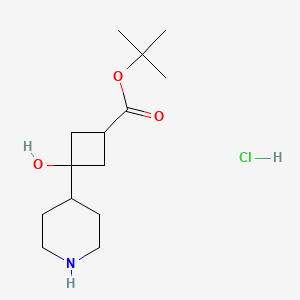
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2911440.png)
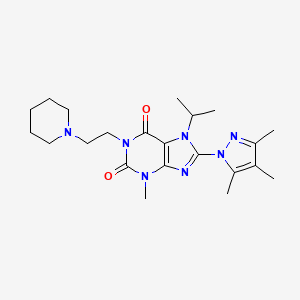
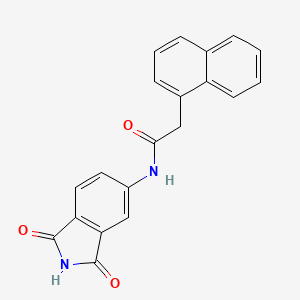
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911444.png)
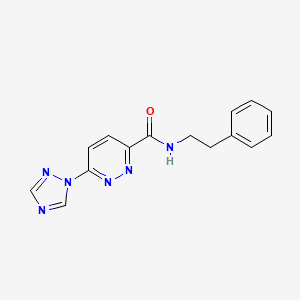
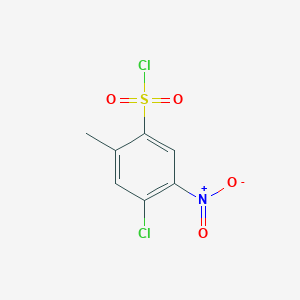
![3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B2911450.png)
